(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones This compound features a brominated methoxyphenyl group and a pyrrolidinyl group substituted with a methylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the bromination of 5-methoxyphenyl derivatives followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The methylthio group can be introduced via thiolation reactions using appropriate thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent systems, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the pyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The methylthio group can also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- (2-Bromo-5-methylphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
Uniqueness
(2-Bromo-5-methoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups on the phenyl ring, along with the methylthio-substituted pyrrolidinyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-17-9-3-4-12(14)11(7-9)13(16)15-6-5-10(8-15)18-2/h3-4,7,10H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEPFYGUDKRKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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